REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.[C:10](=O)([O-])[O-].[Na+].[Na+].S(OC)(OC)(=O)=O>CC(=O)CC>[OH:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
58.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
990 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
It is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between saturated sodium carbonate solution and ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted five more times with 80 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate/active charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(SC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |